Trimethylsilylacetylene, also known as trimethylsilyl 1-butyne, is an organosilicon compound with the molecular formula (CH₃)₃SiC₂H. It appears as a colorless liquid and is commonly referred to as "TMS acetylene." This compound serves as a significant source of the alkynyl group (HC≡C−) in organic synthesis, particularly due to its stability compared to acetylene itself. The presence of the trimethylsilyl group enhances its utility by providing a protective functionality that can be selectively removed under mild conditions, making it valuable in various
Ethynyltrimethylsilane serves as a versatile building block for organic synthesis due to the presence of the reactive ethynyl (C≡C) group. This group readily undergoes various reactions, allowing researchers to synthesize complex organic molecules with diverse functionalities.
The ethynyl group in EtTMS facilitates the selective modification of biomolecules, like proteins and nucleic acids. This modification allows researchers to:
The unique properties of EtTMS make it valuable in material science research for the development of:
The synthesis of trimethylsilylacetylene typically involves:
Trimethylsilylacetylene finds applications across various fields:
Studies on the interactions involving trimethylsilylacetylene primarily focus on its reactivity with various substrates under different catalytic conditions. For example, its interaction with aryl halides in Sonogashira couplings has been well-documented, demonstrating excellent regioselectivity and yield. Additionally, research has explored its behavior in phase-transfer catalysis and reactions involving aromatic ketones .
Several compounds share structural similarities with trimethylsilylacetylene, including:
Compound | Structure | Unique Features |
---|---|---|
Dimethylphenylsilane | (CH₃)₂PhSi | Used in similar coupling reactions but less stable |
Triisopropylsilane | (C₃H₇)₃Si | Larger steric bulk affects reactivity |
Phenylacetylene | C₆H₅C≡C−H | More reactive but less stable than trimethylsilylacetylene |
Tetrahydropyran | C₅H₁₀O | Used in cyclic systems; different reactivity profile |
Trimethylsilylacetylene's unique combination of stability due to the trimethylsilyl group and its ability to participate in diverse
Trimethylsilylacetylene was first synthesized in 1959 by Heinz Günter Viehe through the reduction of chloro(trimethylsilyl)acetylene with phenyllithium. This achievement emerged against the backdrop of advancing organosilicon chemistry, which began with Alexander Butlerov’s 1863 synthesis of tetraethylsilane. The field gained momentum in the 1930s with Frederick Kipping’s work on silicones, laying the groundwork for functional organosilicon reagents. Trimethylsilylacetylene’s development marked a critical milestone, enabling chemists to bypass the challenges of handling gaseous acetylene while unlocking new reactivity patterns.
The trimethylsilyl (TMS) group serves as a transient protective moiety, shielding the reactive alkyne during synthetic transformations. Key applications include:
The TMS group imparts distinct physicochemical properties:
Property | Value | Source |
---|---|---|
Boiling Point | 53°C | |
Density | 0.695 g/mL (25°C) | |
Vapor Pressure | 4.18 psi (20°C) |
Silicon’s lower electronegativity (1.90 vs. carbon’s 2.55) polarizes the C≡C bond, enhancing nucleophilic reactivity at the β-carbon. This electronic perturbation underpins its utility in cycloadditions and enantioselective alkynylations.
Trimethylsilylacetylene participates in 1,3-dipolar cycloadditions with azides, forming 1,2,3-triazoles. Metal-free conditions favor 1,5-regioisomers, contrasting with copper-catalyzed 1,4-selectivity. For example:
$$ \text{R-N}3 + (\text{CH}3)_3\text{Si-C≡CH} \rightarrow 1,5-\text{disubstituted triazole} $$
This reactivity is exploited in bioorthogonal labeling and polymer chemistry.
In asymmetric alkynylation, TMS-acetylene acts as a latent acetylide. KHMDS-catalyzed additions to ketones (2023) yield silyl-protected propargylic alcohols with tertiary stereocenters, critical for pharmaceutical intermediates:
$$ \text{R}1\text{C=O} + (\text{CH}3)3\text{Si-C≡CH} \xrightarrow{\text{KHMDS}} \text{R}1\text{C(OH)-C≡C-Si(CH}3)3 $$
Continuous-flow systems (2023) optimize large-scale production. A Grignard reagent (from chlorobutane and Mg) reacts with acetylene, followed by TMS-Cl quenching, achieving 96% yield under piperidine catalysis.
The classical synthesis of trimethylsilylacetylene relies on the reaction of ethynylmagnesium chloride with chlorotrimethylsilane (TMSCl). This method, first reported by Krüerke, involves generating ethynylmagnesium chloride in situ from acetylene gas and magnesium turnings in tetrahydrofuran (THF). The Grignard reagent is then treated with TMSCl at 15–20°C, followed by refluxing and distillation to isolate the product [1] [4]. A typical procedure yields trimethylsilylacetylene with a boiling point of 50–52°C and a purity exceeding 98% after fractional distillation [1].
Key challenges in this route include the handling of gaseous acetylene and the pyrophoric nature of Grignard reagents. Despite these limitations, the method remains widely used due to its reproducibility and high yields (70–80%) under optimized conditions [4]. Variations employing ethynylmagnesium bromide or butylmagnesium chloride have also been explored, though they offer no significant advantages over the chloride-based system [1].
Alternative classical methods involve direct deprotonation of terminal alkynes followed by silylation. For example, lithiation of propyne with lithium diisopropylamide (LDA) at –78°C, followed by quenching with triisopropylsilyl triflate, produces silylated acetylene derivatives [2]. This approach avoids Grignard intermediates but requires stringent anhydrous conditions. Protiodesilylation studies reveal that milder bases like potassium carbonate in methanol can selectively remove trimethylsilyl groups, enabling sequential functionalization strategies [2].
While continuous flow systems for trimethylsilylacetylene synthesis are not explicitly detailed in the literature, analogous processes for silylated compounds suggest potential applications. Microreactor technology could mitigate risks associated with exothermic Grignard formations by improving heat transfer and reaction control. For instance, flow systems employing packed-bed reactors with immobilized magnesium catalysts might enhance safety and scalability compared to batch methods [4].
Recent advances emphasize transition metal catalysis to streamline synthesis. Iridium-based systems, such as [Ir(CO)Cl(PPh₃)₂], catalyze the direct silylation of terminal alkynes with iodotrimethylsilane in the presence of Hünig’s base [2]. This method achieves yields exceeding 90% under mild conditions (25–50°C) and tolerates functional groups like hydroxyls and amines, albeit with concomitant silylation of those moieties [2].
Palladium-catalyzed routes have also gained traction. For example, methoxycarbonylation of trimethylsilylacetylene using Pd(OAc)₂ and pyrimidyldiphenylphosphine produces methyl acrylate derivatives with regioselectivity influenced by acid co-catalysts [5]. These systems highlight the compound’s utility in carbon-carbon bond-forming reactions, though catalyst loading (typically 1 mol%) and CO pressure (20 atm) present optimization challenges [5].
Industrial production of trimethylsilylacetylene prioritizes cost-effectiveness and safety. Large-scale Grignard syntheses employ steel reactors with automated temperature control to manage exothermic reactions. Distillation is conducted under nitrogen to prevent polymerization, with final products packaged in steel drums lined with polyethylene to minimize moisture ingress [3] [4].
Key industrial specifications include:
Parameter | Value |
---|---|
Purity | ≥98.0% (GC) |
Moisture | ≤0.5% (Karl Fischer) |
Packaging | 20 kg steel drums |
Transportation Class | UN 1993, PG II |
Economic factors favor the Grignard method due to low catalyst costs and abundant raw materials (acetylene, TMSCl). However, iridium-catalyzed routes may gain traction as catalyst recycling technologies improve [2] [3].
Efforts to enhance sustainability focus on atom economy and solvent reduction. The iridium-catalyzed dehydrogenative coupling of terminal alkynes with hydrosilanes eliminates stoichiometric metal reagents, generating only hydrogen gas as a byproduct [2]. This method achieves 85–95% yields with catalyst turnover numbers (TON) exceeding 500, rivaling traditional approaches in efficiency [2].
Solvent-free mechanochemical synthesis, though not yet reported for TMSA, could further reduce environmental impact. Ball-milling acetylene salts with TMSCl in the presence of catalytic bases may offer energy-efficient alternatives to conventional reflux setups.
Flammable;Corrosive;Irritant